molecular formula C16H16FN3O B5910555 N'-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B5910555
M. Wt: 285.32 g/mol
InChI Key: VJIPCLAUDCFJSP-GRSHGNNSSA-N
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Description

N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound with the molecular formula C16H16FN3O It is known for its unique structural properties, which include a fluorophenyl group and a methylphenyl group connected through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

4-Fluorobenzaldehyde+2-MethylphenylhydrazineN’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide\text{4-Fluorobenzaldehyde} + \text{2-Methylphenylhydrazine} \rightarrow \text{N'-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide} 4-Fluorobenzaldehyde+2-Methylphenylhydrazine→N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Fluorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(Z)-(2-Fluorophenyl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide

Uniqueness

N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of N’-[(Z)-(4-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(Z)-(4-fluorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c1-12-4-2-3-5-15(12)18-11-16(21)20-19-10-13-6-8-14(17)9-7-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIPCLAUDCFJSP-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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